Product packaging for [(1R,2S)-2-aminocyclohexyl]methanol(Cat. No.:CAS No. 5691-15-6)

[(1R,2S)-2-aminocyclohexyl]methanol

Cat. No.: B3272559
CAS No.: 5691-15-6
M. Wt: 129.2 g/mol
InChI Key: GCWPGEWXYDEQAY-BQBZGAKWSA-N
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Description

[(1R,2S)-2-aminocyclohexyl]methanol ( 213764-26-2) is a chiral cyclohexane derivative of high interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol, serves as a valuable scaffold and building block for synthesizing more complex molecules . Its structure features both amino and alcohol functional groups on a cis-fused cyclohexane ring, making it a versatile precursor for generating diverse chemical libraries. Recent research highlights the critical role of this specific stereoisomer in the development of novel inhibitors targeting bacterial lysyl tRNA synthetase (LysRS), a promising pathway for addressing multidrug-resistant tuberculosis . The compound is characterized by its high purity (typically ≥97% ) and is offered for research and further manufacturing applications only. It is strictly not for diagnostic or human use. Key identifiers include InChIKey: GCWPGEWXYDEQAY-BQBZGAKWSA-N and PubChem CID: 2724653 . Safety information indicates that it may be harmful if swallowed and cause skin or eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B3272559 [(1R,2S)-2-aminocyclohexyl]methanol CAS No. 5691-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S)-2-aminocyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPGEWXYDEQAY-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297038
Record name (1R,2S)-2-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213764-26-2
Record name (1R,2S)-2-Aminocyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213764-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Enantiomerically Pure 1r,2s 2 Aminocyclohexyl Methanol

Stereoselective Construction of the Cyclohexane (B81311) Core

The foundational step in the synthesis of [(1R,2S)-2-aminocyclohexyl]methanol is the establishment of the correct stereochemistry on the six-membered ring. This is often the most critical phase, as it dictates the final stereochemical outcome of the product. Various advanced strategies have been developed to achieve this, including enantioselective reductions, chiral pool approaches, and diastereoselective methods employing chiral auxiliaries.

Enantioselective Reduction Strategies for Precursors

Enantioselective reduction of prochiral ketones is a powerful tool for establishing stereocenters. wikipedia.org In the context of this compound synthesis, a suitable precursor such as a β-enaminoketone can be reduced to set the desired stereochemistry. mdpi.com The use of chiral catalysts, such as those based on oxazaborolidines, can effectively control the facial selectivity of the hydride attack on the carbonyl group, leading to the formation of the desired alcohol in high enantiomeric excess. nih.govorganic-chemistry.org

For instance, the reduction of a protected 2-aminocyclohex-2-enone derivative can be a key step. Asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst can selectively reduce the double bond and the ketone, potentially controlling the stereochemistry at both C1 and C2. rsc.org The choice of catalyst and reaction conditions is crucial for achieving the desired cis configuration.

A practical approach involves the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives. This method, while not strictly an enantioselective reduction of a precursor, provides access to enantiomerically pure starting materials. A protocol using (R)- and (S)-mandelic acid for the resolution of racemic 2-aminocyclohexanol derivatives has been described, yielding both enantiomers with over 99% enantiomeric excess (ee). nih.gov The enantiopure cis-2-aminocyclohexanol can then be further elaborated to the target methanol (B129727) derivative.

Precursor TypeReduction MethodChiral Catalyst/ReagentKey Outcome
β-EnaminoketoneHydride ReductionOxazaborolidine CatalystEnantioselective formation of the alcohol
2-Aminocyclohex-2-enoneAsymmetric HydrogenationChiral Rh/Ru CatalystStereocontrolled reduction to cis-amino alcohol
Racemic 2-AminocyclohexanolResolution(R)- or (S)-Mandelic AcidSeparation of enantiomers (>99% ee)

Chiral Pool Approaches from Cyclohexane-Based Substrates

The chiral pool provides a collection of naturally occurring, enantiomerically pure compounds that can serve as starting materials for complex syntheses. nih.gov For cyclohexane derivatives, compounds like quinic acid or shikimic acid, which possess a pre-defined stereochemistry on a six-membered ring, are attractive starting points. The synthesis can be designed to retain the existing stereocenters while modifying the functional groups to arrive at the target molecule.

While direct synthesis of this compound from these specific natural products is not widely reported, the principle of using a chiral starting material with a cyclohexane core is a well-established strategy. For example, a synthesis could be envisioned starting from a derivative of D-glucose, where the pyranose ring is converted into a cyclohexane ring system through a series of transformations, including Ferrier carbocyclization.

Diastereoselective Methods Leveraging Established Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) are set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary can be attached to a cyclohexane precursor to control the diastereoselective introduction of the amino and hydroxymethyl groups.

One common approach involves the use of proline-derived chiral auxiliaries. For example, a chiral α-ketoamide derived from an (S)-proline ester can undergo diastereoselective reduction with a hydride source like sodium borohydride (B1222165). rsc.org The stereochemical bias is induced by the chiral auxiliary, leading to the preferential formation of one diastereomer of the resulting α-hydroxy amide. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched amino alcohol precursor. The diastereoselectivity of such reductions can be highly dependent on the solvent system, with mixed alcoholic and non-hydroxylic solvents often providing the best results. rsc.org

Installation and Stereocontrol of the Amino and Hydroxymethyl Functionalities

Once the cyclohexane core with the desired relative stereochemistry is established, the next critical phase is the installation of the amino and hydroxymethyl groups with the correct absolute and relative stereochemistry.

Nitrene Insertion Methodologies for β-Amino Alcohol Formation

While not specifically documented for this compound, nitrene insertion represents a modern and powerful strategy for the direct formation of β-amino alcohols. This method involves the generation of a reactive nitrene species that can insert into a C-H bond. By using a chiral catalyst, this insertion can be rendered enantioselective. This approach could be theoretically applied to a suitably protected cyclohexylmethanol to introduce the amino group at the C2 position.

Amination and Hydroxylation Sequences with Diastereocontrol

A more classical and often more practical approach involves the stepwise introduction of the amino and hydroxyl groups. For instance, starting from a chiral cyclohexene (B86901) oxide, a nucleophilic opening of the epoxide with an amine source can establish the trans-1,2-amino alcohol stereochemistry. To obtain the cis isomer, a different strategy is required.

A plausible route to this compound could start from a protected form of (1R)-2-oxocyclohexanecarboxylic acid. Diastereoselective reduction of the ketone would yield the corresponding cis-hydroxy acid derivative. Subsequent reduction of the carboxylic acid to a hydroxymethyl group would provide the target molecule after deprotection.

A documented synthesis of a related compound, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, highlights a practical approach. google.com In this case, the stereochemistry is controlled through a series of reactions starting from a chiral precursor. The key is the diastereoselective functionalization of the cyclohexane ring, ensuring the correct relative and absolute stereochemistry of the amino groups.

Regioselective and Stereoselective Functionalization of Cyclic Intermediates

A prominent strategy for synthesizing 1,2-amino alcohols involves the ring-opening of epoxides (oxiranes). This approach is valued for its high degree of stereospecificity. For the synthesis of a trans-1,2-aminocyclohexanol derivative, a common precursor is cyclohexene oxide. The reaction involves a nucleophilic attack by an amine or an amine equivalent at one of the epoxide carbons.

The key to achieving the desired (1R,2S) stereochemistry is the use of a chiral starting material or a chiral catalyst to control the regioselectivity and stereoselectivity of the ring-opening. For instance, the ring-opening of triaryloxiranes with allylamine (B125299) has been shown to proceed in a regioselective and stereospecific manner. nih.gov This reaction yields a trans-amino alcohol, and subsequent removal of the protecting group provides the final product. The inherent strain of the three-membered epoxide ring facilitates the reaction, and the stereochemistry of the product is a direct result of the SN2-type mechanism, which involves an inversion of configuration at the carbon atom undergoing attack.

Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a racemic mixture of (2-aminocyclohexyl)methanol, resolution techniques are required to separate the desired enantiomer.

Diastereomeric Salt Formation with Chiral Acids (e.g., Mandelic Acid)

Classical resolution via diastereomeric salt formation is a widely used and effective method for separating enantiomers of amines. libretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. This reaction creates a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgrsc.org Mandelic acid is a common resolving agent for this purpose. libretexts.org The process involves dissolving the racemic [(2-aminocyclohexyl)methanol] and an enantiomerically pure form of mandelic acid (e.g., (R)-mandelic acid) in a suitable solvent. One of the diastereomeric salts, for example, {this compound · (R)-mandelic acid}, will be less soluble and will preferentially crystallize out of the solution. The less-soluble salt is then isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base will regenerate the enantiomerically enriched amine, this compound. The success of this resolution is highly dependent on the crystal packing and intermolecular interactions, such as hydrogen bonding, within the diastereomeric salt crystals. rsc.org

Table 1: Key Factors in Diastereomeric Salt Resolution

Parameter Description Significance
Chiral Resolving Agent An enantiomerically pure acid or base. Forms diastereomeric salts with different physical properties. nih.gov
Solvent System The choice of solvent affects the solubility difference between the diastereomeric salts. Critical for achieving efficient separation through crystallization. researchgate.net
Temperature Controls the crystallization process. Cooling is often used to induce precipitation of the less soluble diastereomer. nih.gov

| Stoichiometry | The molar ratio of the racemic mixture to the resolving agent. | Can influence the yield and purity of the resolved enantiomer. researchgate.net |

Kinetic Resolution via Enzymatic or Organocatalytic Processes

Kinetic resolution is a dynamic method that relies on the differential reaction rates of two enantiomers with a chiral catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic Kinetic Resolution (EKR) Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols and amines due to their inherent stereoselectivity. nih.gov In a typical EKR of racemic (2-aminocyclohexyl)methanol, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers. mdpi.com For example, using an acyl donor like vinyl acetate, the enzyme might preferentially catalyze the acylation of the (1S,2R)-enantiomer, leaving the desired (1R,2S)-enantiomer unreacted and in high enantiomeric excess. nih.gov This method is valued for its mild reaction conditions and high enantioselectivity. rsc.orgresearchgate.net

Organocatalytic Kinetic Resolution Chiral organocatalysts can also be employed for kinetic resolution. These small organic molecules can promote enantioselective reactions. For instance, an organocatalytic kinetic resolution could involve an acylation reaction where a chiral catalyst selectively activates one enantiomer of the racemic amino alcohol towards the acylating agent. nih.govnih.gov This approach avoids the use of metals or enzymes while still providing access to enantioenriched products.

Table 2: Comparison of Kinetic Resolution Methods

Method Catalyst Type Typical Reaction Advantages
Enzymatic Lipases, Proteases Enantioselective acylation/hydrolysis High enantioselectivity (E > 200 often achievable), mild conditions, environmentally benign. mdpi.comnih.gov

| Organocatalytic | Chiral amines, thioureas | Acylation, Michael addition | Metal-free, tunable catalyst structure, can offer different selectivity compared to enzymes. nih.govnih.gov |

Chromatographic Enantioseparation (e.g., Chiral HPLC) for Analytical Purity Assessment

To verify the success of a resolution or an asymmetric synthesis, a reliable analytical method is needed to determine the enantiomeric purity (or enantiomeric excess, ee) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and accurate technique for this purpose. nih.gov

The separation mechanism relies on the differential interactions between the two enantiomers and the chiral environment of the CSP. For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ether-based CSPs are often effective. nih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomer peaks. nih.gov The ratio of the peak areas then gives a precise measurement of the enantiomeric purity of the sample. science.gov

Table 3: Parameters for Chiral HPLC Analysis

Parameter Description Typical Values/Choices for Amino Alcohols
Chiral Stationary Phase (CSP) The chiral selector immobilized on the solid support. Polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® AD), Crown ethers (e.g., Crownpak® CR(+)). nih.gov
Mobile Phase A mixture of solvents that carries the sample through the column. Mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine. nih.gov
Detector The device used to detect the eluting enantiomers. UV detector is common.

| Resolution (Rs) | A measure of the degree of separation between two peaks. | An Rs value > 1.5 indicates baseline separation. science.gov |

Process Optimization and Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale experiment to a larger, laboratory-scale preparation requires careful optimization of various parameters to ensure efficiency, reproducibility, and safety. For the synthesis of this compound, key considerations include maximizing the yield and enantiomeric purity while minimizing costs and reaction time.

Optimization studies may involve screening different solvents, catalysts (or resolving agents), and reaction temperatures. For diastereomeric salt resolutions, the crystallization conditions, such as cooling rate and agitation, are critical for obtaining high-purity crystals in good yield. researchgate.net In kinetic resolutions, factors like enzyme or catalyst loading, the nature of the acyl donor, and reaction time must be fine-tuned to achieve the desired conversion (ideally close to 50%) and high enantiomeric excess. nih.gov Purification methods must also be scalable; for example, moving from chromatographic purification to crystallization or distillation where feasible.

Ligand Design and Metal Complexation Chemistry of 1r,2s 2 Aminocyclohexyl Methanol Derivatives

Development of Chiral Ligands Incorporating the [(1R,2S)-2-aminocyclohexyl]methanol Scaffold

The versatility of the this compound core allows for its incorporation into various ligand designs, from simple bidentate systems to more complex multidentate architectures. This adaptability is key to its widespread use in coordination chemistry.

Mono- and Bidentate Ligand Architectures

The inherent structure of this compound, containing both an amino and a hydroxyl group, naturally lends itself to forming bidentate ligands. These ligands coordinate to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group, creating a stable five-membered chelate ring. The straightforward synthesis of these ligands often involves simple reactions at the amine or alcohol functionalities. The resulting metal complexes have been explored in various catalytic applications.

Multidentate Ligand Systems for Enhanced Coordination Control

To achieve greater control over the coordination sphere of a metal and to enhance stability and selectivity, multidentate ligands based on the this compound scaffold have been developed. These systems often involve linking two or more of the basic aminocyclohexyl methanol (B129727) units or by introducing additional donor atoms through derivatization. For instance, tripodal amine ligands with multiple donor arms have been synthesized to create specific coordination geometries around the metal center. nih.gov The increased number of coordinating atoms in these multidentate ligands can lead to more stable complexes and can enforce a specific geometry, which is often crucial for high enantioselectivity in catalysis.

Tuning Ligand Properties via Functional Group Derivatization (e.g., Thiourea (B124793), Schiff Base)

The electronic and steric properties of ligands derived from this compound can be finely tuned through functional group derivatization. This allows for the optimization of the ligand for a specific metal and a particular catalytic transformation.

A common strategy is the conversion of the primary amine to a thiourea group. This is typically achieved by reacting the aminocyclohexyl methanol with an appropriate isothiocyanate. The resulting thiourea ligands possess different electronic properties compared to the parent amine and can coordinate to metals through the sulfur atom, in addition to the nitrogen and oxygen atoms, leading to different coordination modes and reactivities. For example, copper(II) complexes of 1-allyl-3-(carboxyphenyl)-2-thiourea have been synthesized and characterized, revealing polymeric structures with bridging ligands. researchgate.net

Another important class of derivatives is Schiff bases, formed by the condensation of the primary amine with an aldehyde or ketone. This reaction introduces an imine functionality, which can act as a coordinating group. The steric and electronic properties of the Schiff base ligand can be easily modified by varying the aldehyde or ketone precursor. These ligands and their metal complexes have been widely studied. For instance, a small library of C1-symmetric chiral diamines has been constructed by condensing various cbz-protected amino acids with amines, and their copper complexes have shown outstanding catalytic efficiency in Henry reactions. medcraveonline.com

Coordination Chemistry with Transition Metals

The diverse ligands derived from this compound form stable complexes with a wide range of transition metals. The coordination chemistry of these complexes is rich and varied, with the ligand's structure dictating the resulting complex's geometry and properties.

Formation of Chiral Metal Complexes (e.g., with Pd, Ru, Rh, Cu, Co, Ni)

The chiral ligands derived from this compound readily form complexes with numerous transition metals, including palladium, ruthenium, rhodium, copper, cobalt, and nickel. alfa-chemistry.comnih.govnih.govresearchgate.netmdpi.comrsc.orgresearchgate.netrsc.org The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor, such as a metal salt or a pre-formed metal complex. alfa-chemistry.comnih.gov The resulting chiral metal complexes are of great interest due to their potential applications in asymmetric catalysis and as chiral materials.

For example, rhodium(I) carbonyl complexes containing amino acid ester ligands have been synthesized and their reactivity studied. researchgate.net Similarly, copper(II) complexes with ligands derived from 1-(isoquinolin-3-yl)heteroalkyl-2-ones have been prepared and characterized. mdpi.com The formation of nickel(II) complexes with ligands derived from L-amino acids has also been reported, with the resulting supramolecular structure playing a role in carbon dioxide capture. nih.gov Cobalt complexes with aminophenolate ligands have been synthesized and their spin crossover properties investigated. nih.gov Ruthenium complexes have also been a focus of study, with some showing promise as anticancer and antiviral agents. nih.gov

Below is a table summarizing examples of metal complexes formed with derivatives of this compound and related chiral amino alcohols.

MetalLigand TypeExample ComplexReference
Pd Amino acidPalladium(II)-catalyzed enantioselective arylation of benzylic C(sp3)–H bonds mdpi.com
Ru Amino acid[RuCl(AA-H)(NO)(dppb]PF6 (AA = glycine (B1666218), L-alanine, etc.) researchgate.net
Rh Amino acid ester[Rh(CO)2ClL] (L = glycine methyl ester, etc.) researchgate.net
Cu Amino alcoholCopper(II) complexes with chiral amino alcohols alfa-chemistry.com
Co Amino alcoholCobalt(II) complexes with chiral amino alcohols alfa-chemistry.com
Ni Amino alcoholNickel(II) complexes with chiral amino alcohols alfa-chemistry.com

Influence of Ligand Stereochemistry on Complex Geometry and Stability

The well-defined stereochemistry of the this compound scaffold is a critical factor in determining the geometry and stability of the resulting metal complexes. The rigid cyclohexane (B81311) backbone restricts conformational flexibility, leading to a more predictable coordination environment around the metal center. The trans arrangement of the amino and hydroxymethyl groups in the (1R,2S) isomer dictates a specific spatial orientation of these coordinating groups.

Investigation of Metal-Ligand Bonding and Structural Features

The precise arrangement of atoms in a metal-ligand complex is crucial for its catalytic activity and selectivity. Techniques such as X-ray crystallography are instrumental in determining the three-dimensional structure of these complexes. While specific crystal structure data for metal complexes of this compound are not widely available in public literature, general principles of coordination chemistry allow for a theoretical understanding of their structural features.

When this compound acts as a bidentate ligand, it coordinates to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. This forms a stable five-membered chelate ring. The bond lengths and angles within this complex are influenced by the nature of the metal, its oxidation state, and the other ligands present. For instance, in ruthenium(II) complexes, which are common in catalysis, the Ru-N and Ru-O bond lengths would be expected to fall within typical ranges for such coordination complexes. The geometry around the metal center is often octahedral, with the remaining coordination sites occupied by other ligands, such as phosphines or halides.

Table 1: Expected Coordination Properties of a this compound-Metal Complex

Feature Expected Characteristic Influencing Factors
Coordination Mode Bidentate (N, O-chelation) Ligand structure, metal preference
Metal Geometry Typically octahedral or square planar Metal ion, other ligands
Chelate Ring Size 5-membered Inherent to the ligand structure
Key Bond Lengths M-N, M-O Metal identity, oxidation state
Key Bond Angles N-M-O bite angle Chelate ring strain, metal size

Synthesis and Characterization of Immobilized this compound-Based Catalysts

A significant goal in modern catalysis is the development of systems that are not only efficient but also reusable. Immobilizing a homogeneous catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily separated from the reaction mixture and recycled.

Design of Heterogeneous Catalysts for Recyclability

The design of recyclable catalysts based on this compound involves attaching the ligand, or its metal complex, to an insoluble support material. The choice of support is critical and can influence the catalyst's activity, stability, and recyclability. Common supports include inorganic materials like silica (B1680970) and organic polymers. The key is to create a stable linkage that prevents the catalyst from leaching into the reaction medium while maintaining its catalytic activity. The performance of such heterogeneous catalysts is evaluated by measuring their activity and selectivity over multiple reaction cycles. An ideal heterogeneous catalyst will exhibit minimal loss of performance upon recycling.

Ligand Anchoring Strategies onto Solid Supports

Several strategies can be employed to anchor this compound or its derivatives onto a solid support. The choice of method depends on the nature of the support and the ligand itself.

One common approach involves modifying the ligand to include a functional group that can react with the surface of the support. For example, the ligand could be derivatized with a trialkoxysilane group, which can then undergo a condensation reaction with the hydroxyl groups on a silica surface, forming a stable covalent bond.

Another strategy is to first functionalize the support material and then react it with the ligand. For instance, a support could be treated to introduce reactive groups like chloromethyl or epoxy groups, which can then react with the amino or hydroxyl group of the this compound ligand.

Table 2: Common Anchoring Strategies for Amino Alcohol Ligands

Anchoring Strategy Description Support Material Linkage Type
Silanization of Ligand The ligand is functionalized with a silane (B1218182) group, which then reacts with the support. Silica, Alumina Covalent (Si-O-Support)
Functionalization of Support The support is modified with reactive groups that bind to the ligand. Polymers, Silica Covalent
Non-Covalent Immobilization The catalyst is physically entrapped or adsorbed onto the support. Porous materials Physisorption, Ion-pairing

The successful immobilization is typically confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), solid-state nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to verify the presence of the ligand on the support.

Applications in Asymmetric Catalysis

Enantioselective Reductions

Asymmetric Borane (B79455) Reduction of Ketones Catalyzed by Amino Alcohols and Derivatives

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral β-amino alcohols, including [(1R,2S)-2-aminocyclohexyl]methanol, and their derivatives are effective catalysts for the enantioselective reduction of ketones using borane reagents. rsc.orgcapes.gov.br These reactions often proceed through the in-situ formation of chiral oxazaborolidine catalysts. capes.gov.br

The catalytic cycle involves the coordination of the borane to the oxazaborolidine, which then activates the ketone for a stereoselective hydride transfer. The enantioselectivity of the reduction is influenced by the structure of the chiral amino alcohol. For instance, the use of chiral alkoxy-amine-borane complexes derived from amino alcohols has resulted in the formation of aromatic secondary alcohols with up to 60% enantiomeric excess (ee). rsc.org While specific data for this compound in this exact context is limited in the provided search results, the general principle highlights its potential as a precursor for effective catalysts in this transformation.

It is important to note that the presence of stabilizers, such as sodium borohydride (B1222165) (NaBH₄), in commercial borane-tetrahydrofuran (B86392) (BH₃-THF) solutions can impact the enantioselectivity. researchgate.netcapes.gov.br These stabilizers can catalyze a non-selective reduction pathway, competing with the desired enantioselective catalytic cycle. researchgate.netcapes.gov.br Strategies to mitigate this issue include using purified borane sources or adding Lewis acids to quench the stabilizer. researchgate.net

Catalytic Hydrogenation of Imines and Olefins

The catalytic hydrogenation of imines and olefins is a fundamental method for producing chiral amines and alkanes, respectively. Chiral ligands derived from this compound can be employed to create asymmetric catalysts for these transformations.

Metal-free catalytic systems, such as those using tris(perfluorophenyl)borane, have been developed for the homogeneous hydrogenation of various imines under moderate reaction conditions. rsc.org Additionally, rhodium and ruthenium complexes with chiral ligands are effective for the asymmetric transfer hydrogenation of imines, often in aqueous or co-solvent systems like water/methanol (B129727). rsc.org For instance, the asymmetric transfer hydrogenation of imines using a [Cp*RhCl₂]₂ catalyst and a chiral diamine ligand in a water/methanol co-solvent system has been reported to yield chiral amines with high enantioselectivity. rsc.org

The hydrogenation of olefins can also be achieved with high enantioselectivity using chiral catalysts. While the direct use of this compound as a ligand for this purpose is not detailed in the provided search results, the principles of asymmetric hydrogenation using chiral phosphine (B1218219) ligands are well-established, suggesting its potential in this area.

Asymmetric Carbon-Carbon Bond Forming Reactions

Aldol (B89426) Reactions Mediated by Chiral Amino Alcohol Organocatalysts

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov Chiral amino alcohols and their derivatives, such as those based on a proline scaffold, have been successfully used as organocatalysts to promote enantioselective aldol reactions. youtube.com These catalysts operate by forming a nucleophilic enamine intermediate with one of the carbonyl substrates. youtube.com

The chiral environment provided by the catalyst directs the subsequent attack on the electrophilic carbonyl partner, leading to the formation of a specific stereoisomer of the β-hydroxy carbonyl product. youtube.com For example, a highly stereoselective anti-aldol reaction of arylglyoxal monohydrates with hydroxyacetone (B41140) has been developed using a quinine-derived primary amine catalyst, affording 2,3-dihydroxy-1,4-diones in high yields and with excellent diastereo- and enantioselectivities. nih.gov Although not directly involving this compound, this demonstrates the potential of chiral amine-based organocatalysts in mediating complex aldol reactions.

Aza-Michael Additions Using Derived Chiral Thiourea (B124793) Catalysts

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for the synthesis of β-amino compounds. researchgate.net Chiral thiourea catalysts derived from amino alcohols or diamines have emerged as highly effective organocatalysts for asymmetric aza-Michael additions. rsc.org

These bifunctional catalysts activate the Michael acceptor through hydrogen bonding with the thiourea moiety and simultaneously orient the nucleophile, leading to a highly stereocontrolled reaction. rsc.org For instance, chiral thioureas derived from (R,R)-1,2-diphenylethylenediamine have been successfully applied to the asymmetric Michael addition of nitroalkenes, yielding products with high diastereo- and enantioselectivities. rsc.org

The intramolecular version of the aza-Michael reaction has also been extensively studied, providing access to various nitrogen-containing heterocyclic compounds. rsc.org Organocatalysts such as diaryl prolinols and thioureas have been shown to be highly efficient in promoting these cyclization reactions. rsc.org While the direct use of a thiourea derived from this compound is not explicitly detailed in the provided search results, the established success of related chiral thiourea catalysts highlights the potential of such a derivative in asymmetric aza-Michael additions. nih.gov

Henry Reactions with Chiral Amino Alcohol Ligands

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. The development of asymmetric versions of this reaction has been a significant area of research. Chiral amino alcohols, in combination with metal salts, particularly copper(II), have been shown to be effective catalysts. nih.govrsc.orgacs.org These ligands can coordinate to the metal center, creating a chiral environment that directs the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.

While the broader class of chiral amino alcohols has been extensively studied in this context, specific and detailed research findings on the application of this compound as a ligand in the asymmetric Henry reaction are not widely reported in publicly accessible literature. General studies on similar C1-symmetric amino alcohol ligands have demonstrated the potential for achieving high yields and enantioselectivities. For instance, aminopinane-derived ligands have been used in copper-catalyzed Henry reactions, highlighting the importance of the ligand's steric and electronic properties in achieving high levels of stereocontrol.

Enantioselective Allylic Ester Synthesis

Cyanosilylation of Aldehydes

The addition of trimethylsilyl (B98337) cyanide to aldehydes, known as cyanosilylation, is a valuable method for the synthesis of cyanohydrins, which are precursors to α-hydroxy acids and β-amino alcohols. The use of chiral catalysts can render this reaction enantioselective. Chiral β-amino alcohol-titanium complexes have been reported as effective catalysts for this transformation. These catalysts generate a chiral Lewis acidic environment that activates the aldehyde and directs the incoming nucleophile. However, specific studies detailing the performance of this compound as the chiral ligand in this reaction are not prominently featured in the available literature.

Other Asymmetric Transformations

Beyond the aforementioned applications, chiral amino alcohols are known to participate in a variety of other asymmetric transformations.

Epoxidation Reactions with Chiral Catalysts

Asymmetric epoxidation of olefins is a powerful tool for the synthesis of chiral epoxides, which are versatile intermediates. While numerous chiral catalysts have been developed for this purpose, including those based on salen ligands and transition metal complexes, there is a lack of specific published research detailing the use of this compound as a ligand or auxiliary in asymmetric epoxidation reactions.

Kinetic Resolution of Diols and Other Substrates

Kinetic resolution is a key strategy for separating enantiomers of a racemic mixture. This can be achieved through enantioselective reactions where one enantiomer reacts significantly faster than the other. Chiral catalysts are central to this process. The kinetic resolution of diols, for example, can be accomplished through catalytic asymmetric acylation or silylation. Despite the potential of chiral amino alcohols to act as ligands in such systems, specific examples and detailed research findings concerning the application of this compound in the kinetic resolution of diols or other substrates are not well-documented in the accessible scientific literature.

Asymmetric Amination and Amidation Processes

The introduction of a nitrogen-containing functional group in an enantioselective manner is a fundamental transformation in organic synthesis, crucial for the preparation of chiral amines and amides. acs.org Catalytic asymmetric amination and amidation reactions often rely on chiral ligands to control the stereochemical outcome. While various catalytic systems have been developed for these transformations, there is no significant body of literature that specifically describes the use of this compound as a catalyst or ligand for asymmetric amination or amidation processes.

Advanced Characterization and Stereochemical Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as a cornerstone technique for the structural and stereochemical characterization of [(1R,2S)-2-aminocyclohexyl]methanol and its derivatives.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in confirming the relative configuration and elucidating the preferred conformation of the cyclohexyl ring in this compound-derived ligands and their metal complexes. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space correlations between protons, which are invaluable for determining the spatial arrangement of the amino and methanol (B129727) substituents. For instance, NOESY can reveal the proximity of certain protons, which helps in assigning the cis or trans relationship of the substituents on the cyclohexane (B81311) ring.

Diffusion-Ordered Spectroscopy (DOSY) is another powerful 2D NMR technique that separates signals based on the diffusion coefficient of molecules in solution. This can be particularly useful for analyzing mixtures, such as during catalyst formation or in the presence of multiple species in equilibrium, by distinguishing between compounds of different sizes.

A detailed ¹H and ¹³C NMR analysis of Schiff base ligands derived from (1R,2S)-2-amino-1-cyclohexylmethanol confirmed the trans-diequatorial arrangement of the substituents on the cyclohexane ring. This was determined by analyzing the coupling constants of the methine protons.

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing insights into catalyst formation and reaction mechanisms. By setting up a reaction directly within the NMR spectrometer, researchers can track the appearance of intermediates and products, and the disappearance of starting materials. This technique has been applied to study the formation of catalysts derived from this compound, helping to understand how the ligand coordinates to a metal center and how this complex evolves over the course of a catalytic cycle.

Determining the enantiomeric excess (ee) is crucial for asymmetric synthesis. Chiral NMR spectroscopy offers a powerful method for this analysis. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers of a chiral compound. For instance, reacting this compound with a chiral derivatizing agent like Mosher's acid chloride (MTPA-Cl) would produce diastereomeric esters. The NMR signals of these diastereomers, particularly the ¹H or ¹⁹F signals, will be distinct and can be integrated to determine the enantiomeric ratio.

X-ray Crystallography for Absolute Configuration Determination of Derivatives and Complexes

While NMR provides information about the relative stereochemistry, X-ray crystallography on a single crystal of a suitable derivative or metal complex of this compound can provide unambiguous proof of its absolute configuration. This technique maps the electron density of the atoms in the crystal, providing a precise three-dimensional structure. The known (1R,2S) configuration of the starting material is often used to confirm the stereochemistry of new compounds derived from it. For example, the crystal structures of copper(II) complexes with Schiff base ligands derived from (1R,2S)-N-substituted-2-amino-1-cyclohexylmethanol have been determined, confirming the coordination geometry around the metal center and the conformation of the cyclohexane ring.

Circular Dichroism (CD) Spectroscopy for Chiroptical Sensing and Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is highly sensitive to the stereochemistry and conformation of molecules. CD spectroscopy has been employed for the chiroptical sensing of metal ions using ligands derived from this compound. The binding of a metal ion to the chiral ligand can induce a significant change in the CD spectrum, allowing for the detection and quantification of the metal ion. Furthermore, theoretical calculations of CD spectra can be compared with experimental data to aid in the assignment of the absolute configuration and to study conformational changes in solution.

Mass Spectrometry and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting products.

Mass Spectrometry: MS provides information about the molecular weight of the compounds and can be used to identify products and intermediates in a reaction mixture. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing metal complexes and polar molecules.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique. When a chiral stationary phase is used (chiral HPLC), it can be employed to separate enantiomers and determine the enantiomeric excess of a chiral product. This is often a preferred method for ee determination due to its accuracy and sensitivity.

Computational and Theoretical Investigations of 1r,2s 2 Aminocyclohexyl Methanol and Its Catalytic Systems

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclohexyl ring and the relative orientations of the amino and methanol (B129727) groups in [(1R,2S)-2-aminocyclohexyl]methanol are crucial for its role in catalysis. Computational methods are employed to explore the potential energy surface of the molecule and its derivatives. This analysis helps identify the most stable conformers and the energy barriers between them. Understanding the energy landscape is fundamental to comprehending how the catalyst interacts with substrates and orients them for a specific reaction pathway.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of reactions catalyzed by systems incorporating this compound. up.ptrsc.org DFT calculations allow for the detailed study of electronic structures, enabling the mapping of reaction pathways and the characterization of transition states. up.ptrsc.org For instance, in bifunctional catalysts derived from this amino alcohol, DFT can elucidate how the amino and hydroxyl groups cooperate to activate substrates.

Theoretical calculations at the PCM(CH2Cl2)/M06-2X/6-311G(d,p) level have been used to clarify the origin of enantioselectivity in reactions like the Friedel-Crafts alkylation. mdpi.com These studies have shown that in the transition states, the hydroxyl group of the catalyst interacts with the NH group of a substrate like indole (B1671886) through hydrogen bonding, directing the nucleophilic attack. mdpi.com This interaction is crucial, as the absence or incorrect positioning of the hydroxyl group leads to a lack of reactivity. mdpi.com

Molecular Dynamics (MD) Simulations of Ligand-Substrate Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of the interactions between a catalyst derived from this compound and its substrates. ijnc.irnih.gov By simulating the movement of atoms over time, MD can reveal how the catalyst and substrate come together, the nature of their binding, and the conformational changes that occur during the catalytic cycle. ijnc.irnih.gov These simulations are particularly useful for understanding the role of the solvent and for sampling a wide range of possible interaction geometries, providing insights that complement static DFT calculations. ijnc.irnih.gov

Computational Design of Novel Chiral Catalysts and Ligands

The insights gained from computational studies are instrumental in the rational design of new and improved chiral catalysts and ligands based on the this compound scaffold. elsevierpure.comnih.gov By understanding the key structural features that govern catalytic activity and selectivity, researchers can computationally screen potential modifications to the parent molecule. This in-silico design process can predict which derivatives are likely to exhibit enhanced performance, thereby guiding synthetic efforts and accelerating the discovery of more effective catalysts for various asymmetric transformations. elsevierpure.comnih.gov

Prediction of Enantioselectivity and Diastereoselectivity Based on Electronic and Steric Effects

Computational models can be developed to predict the enantioselectivity and diastereoselectivity of reactions catalyzed by this compound-based systems. nih.gov These models often take into account both electronic and steric parameters of the catalyst and the substrates. nih.gov By correlating these calculated properties with experimentally observed stereochemical outcomes, quantitative structure-selectivity relationships (QSSR) can be established. nih.gov Such predictive models are highly valuable for catalyst optimization and for understanding the fundamental origins of stereocontrol in asymmetric catalysis. nih.gov

Elucidation of Noncovalent Interactions (e.g., Hydrogen Bonding, Chiral Recognition) in Catalysis

Noncovalent interactions, particularly hydrogen bonding, are central to the catalytic efficacy of systems derived from this compound. mdpi.comnih.govmdpi.com Computational methods are essential for characterizing these weak interactions, which are critical for substrate binding, orientation, and the stabilization of transition states. mdpi.comnih.govmdpi.com Through techniques like DFT, researchers can quantify the strength and geometry of hydrogen bonds and other noncovalent contacts, providing a detailed understanding of the chiral recognition process that leads to high enantioselectivity. mdpi.comnih.govmdpi.com

For example, in bifunctional thiourea (B124793) catalysts, the thiourea moiety and the amino alcohol component work in concert. The thiourea group activates the electrophile through hydrogen bonding, while the basic amine activates the nucleophile. Theoretical studies have been crucial in dissecting the roles of these individual interactions and how they cooperatively determine the stereochemical outcome of the reaction.

Emerging Research Frontiers and Future Perspectives

Integration of [(1R,2S)-2-aminocyclohexyl]methanol into Multifunctional Catalytic Systems

The inherent bifunctional nature of this compound, possessing both a primary amine and a hydroxyl group on a rigid cyclohexane (B81311) backbone, makes it an ideal candidate for the development of multifunctional catalytic systems. These systems aim to orchestrate cooperative activation of multiple substrates or reagents within a single catalytic cycle, often leading to enhanced reactivity and selectivity.

Current research is focused on the design of catalysts where the amino and hydroxyl moieties work in concert. For instance, derivatives of this compound are being incorporated into organocatalysts that can simultaneously activate a nucleophile and an electrophile. This dual activation strategy is particularly effective in reactions such as asymmetric aldol (B89426) and Michael additions. The spatial arrangement of the functional groups in the cyclohexane ring is crucial for achieving high levels of stereocontrol.

Furthermore, the integration of this compound-derived ligands into metal complexes is a burgeoning area. These ligands can create a chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction. The amino and hydroxyl groups can also act as ancillary ligands, modulating the electronic properties and stability of the metal complex. This approach has shown promise in asymmetric transfer hydrogenation and C-H activation reactions.

Exploration in Supramolecular Chemistry and Self-Assembly (excluding biological applications)

The well-defined stereochemistry and hydrogen-bonding capabilities of this compound and its derivatives make them attractive building blocks for supramolecular chemistry and self-assembly. The formation of ordered, non-covalent structures is driven by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking (in appropriately derivatized forms).

Researchers are exploring how the chiral information encoded in this compound can be translated into the formation of helical or other complex supramolecular architectures. For example, the self-assembly of amide or urea (B33335) derivatives of this compound can lead to the formation of chiral nanotubes or gels. These materials have potential applications in chiral recognition and separation.

Applications as Chiral Components in Advanced Materials (e.g., chiral polymers, sensors)

The incorporation of this compound as a chiral monomer into polymers is a key strategy for creating advanced materials with unique optical and recognition properties. The resulting chiral polymers can exhibit high circular dichroism and have potential applications in chiroptical devices and as chiral stationary phases for chromatography.

The synthesis of these chiral polymers can be achieved through various polymerization techniques, including polycondensation and ring-opening polymerization of appropriate derivatives of this compound. The properties of the resulting polymer, such as its solubility, thermal stability, and chiral recognition ability, can be tuned by modifying the polymer backbone and the side chains.

In the realm of sensor technology, this compound and its derivatives are being investigated for the development of chiral sensors. These sensors can selectively detect and quantify chiral analytes, which is of significant importance in the pharmaceutical and agrochemical industries. The sensing mechanism often relies on the formation of diastereomeric complexes between the chiral sensor and the analyte, which can be detected by various spectroscopic or electrochemical methods. The rigid cyclohexane framework of this compound provides a robust platform for the preorganization of binding sites, leading to high sensitivity and selectivity.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to the synthesis and application of this compound. Researchers are actively seeking more sustainable and environmentally benign methods for its production, moving away from classical resolutions which are often inefficient.

One promising approach is the development of biocatalytic or chemoenzymatic methods for the synthesis of this compound. Enzymes, such as lipases and aminotransferases, can exhibit high stereoselectivity and operate under mild reaction conditions, reducing energy consumption and waste generation.

Expanding the Scope of Catalytic Transformations Beyond Current Paradigms

While this compound-derived catalysts have been successfully applied in a range of asymmetric transformations, researchers are continuously seeking to expand their utility to new and more challenging reactions. This includes the development of catalysts for reactions that are currently difficult to achieve with high stereoselectivity.

One area of active research is the use of these catalysts in photoredox catalysis, where visible light is used to drive chemical reactions. The chiral environment created by the this compound-derived ligand can control the stereochemical outcome of these radical-mediated processes.

Furthermore, there is a growing interest in the application of these catalysts in the asymmetric synthesis of complex molecules with multiple stereocenters. This often requires the development of cascade or tandem reactions, where multiple chemical transformations occur in a single pot. The multifunctional nature of this compound-derived catalysts makes them well-suited for this purpose.

Methodological Advances in Stereochemical Control for Analogs and Derivatives

The quest for even higher levels of stereocontrol has spurred the development of new synthetic methodologies for accessing analogs and derivatives of this compound. By systematically modifying the structure of the cyclohexane ring or the substituents on the amino and hydroxyl groups, researchers can fine-tune the steric and electronic properties of the resulting catalysts and ligands.

For example, the introduction of bulky substituents on the cyclohexane ring can enhance the steric hindrance around the catalytic site, leading to improved enantioselectivity. The synthesis of C-1 and C-2 substituted analogs allows for a more precise control over the spatial arrangement of the catalytic groups.

Computational methods, such as density functional theory (DFT), are playing an increasingly important role in the rational design of new analogs and derivatives. These methods can provide insights into the transition state geometries of catalyzed reactions, allowing researchers to predict which structural modifications are most likely to lead to improved stereoselectivity. This synergy between experimental and computational chemistry is accelerating the development of next-generation catalysts based on the this compound scaffold.

Q & A

Q. Methodology :

  • ¹H/¹³C NMR : Assign diastereotopic protons (e.g., cyclohexyl CH₂ groups) and verify amine/methanol substituents. For example, amine protons appear as broad singlets at δ 1.0–1.3 ppm in CDCl₃ .
  • IR Spectroscopy : Confirm –NH₂ (3200–3400 cm⁻¹) and –OH (broad ~3300 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (C₇H₁₅NO: 129.20 g/mol) .

Advanced Solubility Prediction: How can computational models predict the solubility of this compound in non-aqueous solvents?

Methodology :
The SMD continuum solvation model, integrated with density functional theory (DFT), calculates solvation free energy using solute electron density and solvent descriptors (dielectric constant, surface tension). For example, SMD predicts solubility in DMSO with <1 kcal/mol error when paired with B3LYP/6-31G* . Validation via experimental shake-flask assays (e.g., HPLC quantification) is recommended .

Basic Functionalization: What protective strategies are effective for the amine and hydroxyl groups in this compound?

Q. Methodology :

  • Amine Protection : Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyl chloroformate) groups under basic conditions (e.g., NaHCO₃ in THF).
  • Hydroxyl Protection : Silyl ethers (TBSCl, imidazole) or acetyl (Ac₂O/pyridine). Deprotection uses TBAF (for TBS) or mild acid (for Boc) .

Advanced Pharmacological Applications: How does this compound enhance the activity of kinase inhibitors like Syk?

Methodology :
The cyclohexylmethanol scaffold improves target binding via conformational restraint. In PRT062607 (Syk inhibitor), the (1R,2S)-configuration optimizes hydrogen bonding with ATP-binding pockets. Activity is validated via:

  • Kinase Assays : IC₅₀ measurements using ADP-Glo™.
  • Molecular Dynamics : Simulations (e.g., AMBER) assess binding stability .

Basic Purification: What chromatographic methods resolve this compound from byproducts in crude reaction mixtures?

Q. Methodology :

  • Flash Chromatography : Silica gel with gradient elution (e.g., CH₂Cl₂ → 5% MeOH/CH₂Cl₂).
  • Ion-Exchange Resins : For amine-containing compounds, Dowex 50WX8 (H⁺ form) retains cationic species, eluted with NH₄OH/MeOH .

Advanced Mechanistic Studies: How do steric and electronic effects influence the intramolecular cyclization of this compound derivatives?

Methodology :
DFT calculations (e.g., Gaussian 16) model transition states. For example, Michael additions of nitronates show chair-like cyclohexane transition states, where axial amine groups reduce steric hindrance. Experimental validation uses kinetic isotope effects (KIEs) and substituent tuning .

Basic Stability: What storage conditions prevent degradation of this compound?

Q. Methodology :

  • Temperature : Store at –20°C in amber vials.
  • Humidity Control : Use desiccants (silica gel) to prevent hygroscopic degradation.
  • Inert Atmosphere : N₂ or Ar gas minimizes oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.